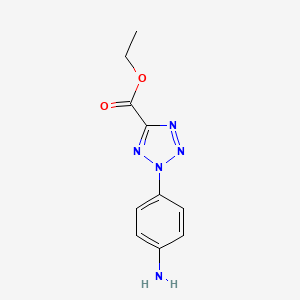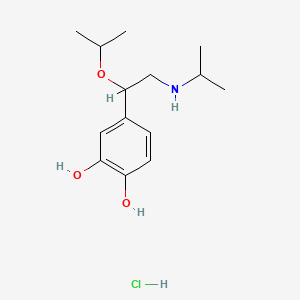![molecular formula C40H75O13P2-3 B13447193 [3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate](/img/structure/B13447193.png)
[3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 16:0-18:1 PG-[d5] involves the esterification of glycerol with hexadecanoic acid (palmitic acid) and 9Z-octadecenoic acid (oleic acid). The deuterium labeling is introduced at specific positions on the glycerol backbone .
Industrial Production Methods: Industrial production of 16:0-18:1 PG-[d5] typically involves large-scale esterification reactions under controlled conditions. The process includes the use of deuterated reagents to ensure the incorporation of deuterium atoms at the desired positions. The product is then purified using techniques such as chromatography to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 16:0-18:1 PG-[d5] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the double bonds present in the oleic acid moiety.
Substitution: The phosphoglycerol backbone can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can result in the formation of saturated fatty acids .
Applications De Recherche Scientifique
Chemistry: 16:0-18:1 PG-[d5] is used as a standard in HPLC analysis to test ion suppression and verify fragmentation patterns .
Biology: The compound is used in lipidomics studies to analyze lipid compositions in biological samples .
Medicine: In medical research, 16:0-18:1 PG-[d5] is used to study the role of phosphoglycerides in cell signaling and membrane dynamics .
Industry: The compound is used in the preparation of large unilamellar vesicles (LUVs) for various industrial applications .
Mécanisme D'action
16:0-18:1 PG-[d5] exerts its effects by integrating into lipid bilayers and influencing membrane properties. The deuterium labeling allows for precise tracking and analysis in various experimental setups. The compound interacts with proteins and other molecules within the membrane, affecting cell signaling pathways and membrane dynamics .
Comparaison Avec Des Composés Similaires
160-181 PG: This is the non-deuterated version of the compound and is used in similar applications.
160-181 PC: This compound has a phosphocholine head group instead of phosphoglycerol and is used in membrane studies.
160-181 PE: This compound has a phosphoethanolamine head group and is used in lipidomics research.
Uniqueness: The uniqueness of 16:0-18:1 PG-[d5] lies in its deuterium labeling, which allows for precise tracking and analysis in experimental setups. This makes it particularly valuable in studies requiring high sensitivity and specificity .
Propriétés
Formule moléculaire |
C40H75O13P2-3 |
|---|---|
Poids moléculaire |
826.0 g/mol |
Nom IUPAC |
[3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate |
InChI |
InChI=1S/C40H78O13P2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(43)53-38(36-52-55(47,48)51-34-37(41)33-50-54(44,45)46)35-49-39(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41H,3-16,19-36H2,1-2H3,(H,47,48)(H2,44,45,46)/p-3/b18-17-/t37?,38-/m1/s1 |
Clé InChI |
BKRKPWQBIFVASS-DDDNOICHSA-K |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(COP(=O)([O-])[O-])O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])[O-])O)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine](/img/structure/B13447121.png)



![5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione](/img/structure/B13447138.png)
![(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide](/img/structure/B13447143.png)
![(1R,4R,5R,9R,19R)-4,5,9-trimethyl-2,6,8,11-tetraoxa-16-azatetracyclo[11.5.1.05,9.016,19]nonadec-13-ene-3,10-dione](/img/structure/B13447145.png)



![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid](/img/structure/B13447158.png)

![2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)-(9CI)](/img/structure/B13447165.png)

